

# 3-(p-tolyl)aniline physical characteristics

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## Compound of Interest

Compound Name: 3-(4-Methylphenyl)aniline

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An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(p-tolyl)aniline

## Abstract

This technical guide provides a comprehensive overview of 3-(p-tolyl)aniline, a biaryl amine of significant interest to researchers in drug development and materials science. While specific experimental data for 3-(p-tolyl)aniline is not extensively consolidated in publicly available literature, this document synthesizes information from closely related structural analogs, primarily 3-(o-tolyl)aniline and p-toluidine, to present a robust profile of its expected physical and chemical characteristics. The guide details core physicochemical properties, outlines a validated synthetic protocol via Suzuki-Miyaura cross-coupling, describes standard analytical methods for characterization, and provides essential safety and handling procedures. This document is intended to serve as a foundational resource for scientists, enabling them to synthesize, characterize, and safely handle 3-(p-tolyl)aniline in a laboratory setting.

## Introduction to 3-(p-tolyl)aniline

3-(p-tolyl)aniline, also known as 3'-Methyl-[1,1'-biphenyl]-3-amine, belongs to the class of aromatic compounds known as biaryl amines. This structural motif, consisting of two connected phenyl rings with an amine substituent, is a privileged scaffold in medicinal chemistry and a key building block in the synthesis of functional materials. The specific arrangement of the tolyl group at the para position relative to the biphenyl bond and the aniline amine group at the meta position imparts distinct electronic and steric properties that influence its reactivity and biological activity.

The chemical properties of toluidines are generally similar to those of aniline and other aromatic amines. The presence of the amino group attached to the aromatic ring makes these compounds weakly basic.<sup>[1]</sup> Like its parent compound, aniline, and its isomers, 3-(p-tolyl)aniline is of interest for its potential use as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.<sup>[1][2]</sup> This guide aims to provide drug development professionals and researchers with a detailed understanding of its core characteristics, from synthesis to safe handling.

## Physicochemical Properties

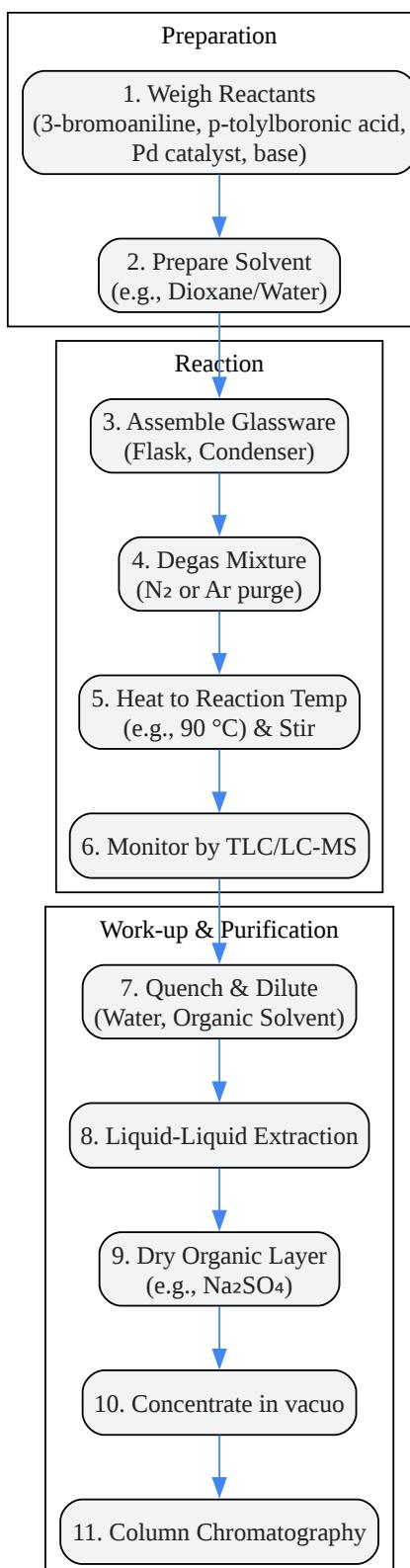
The physical properties of 3-(p-tolyl)aniline can be reliably inferred from its isomers and related compounds. The para-substitution of the tolyl group is expected to result in a more symmetrical molecule compared to its ortho- or meta-isomers, which typically leads to a higher melting point due to more efficient crystal lattice packing.

Property	Value	Source
Molecular Formula	$C_{13}H_{13}N$	[3]
Molecular Weight	183.25 g/mol	[3]
IUPAC Name	3-(4-methylphenyl)aniline	N/A
Appearance	Expected to be a crystalline solid, colorless to tan.	By analogy <sup>[4][5]</sup>
Melting Point	Expected to be higher than related liquid isomers.	By analogy <sup>[1]</sup>
Boiling Point	~334 °C at 760 mmHg (based on 3-(o-tolyl)aniline)	[6]
Solubility	Poorly soluble in water; soluble in organic solvents and dilute acids.	[1][2][4]
Density	~1.057 g/cm <sup>3</sup> (based on 3-(o-tolyl)aniline)	[6]

## Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings in 3-(p-tolyl)aniline is efficiently achieved using the Suzuki-Miyaura cross-coupling reaction.<sup>[7][8]</sup> This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, low toxicity of reagents, and broad functional group tolerance.<sup>[8][9]</sup> The reaction couples an organohalide (e.g., 3-bromoaniline) with an organoboron compound (p-tolylboronic acid).

## Experimental Workflow: Suzuki-Miyaura Coupling

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Caption: Workflow for the synthesis of 3-(p-tolyl)aniline.

## Detailed Synthesis Protocol

This protocol describes the synthesis of 3-(p-tolyl)aniline from 3-bromoaniline and p-tolylboronic acid.

### Materials:

- 3-Bromoaniline (1.0 eq)
- p-Tolylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 2 mol%)[8]
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N, 2.0 eq)[7][8]
- Solvent: 1,4-Dioxane and Water (e.g., 10:1 mixture)[8]
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Silica gel for column chromatography

### Procedure:

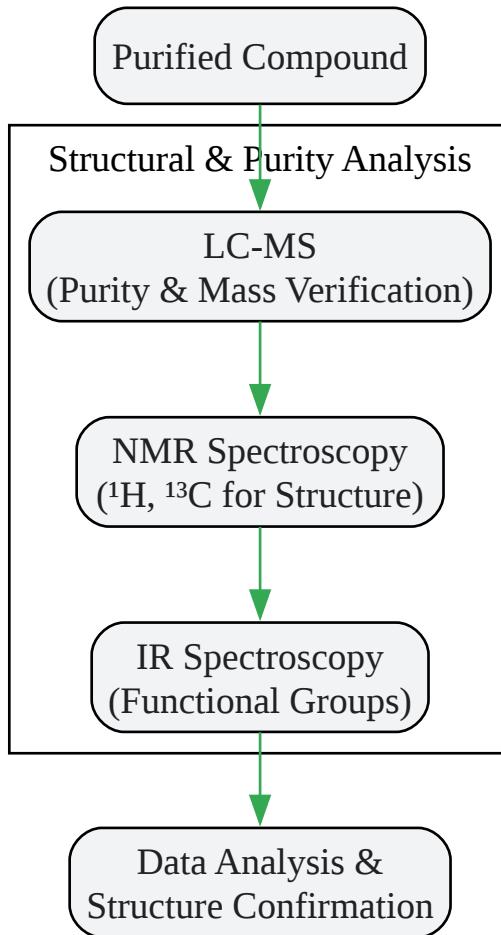
- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline, p-tolylboronic acid, the palladium catalyst, and the base.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as oxygen can deactivate the palladium catalyst.
- Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.
- Reaction: Heat the mixture to 90 °C and stir vigorously. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.[7]

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine all organic layers.
- Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[7\]](#)
- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure 3-(p-tolyl)aniline.

## Analytical Characterization

The identity and purity of the synthesized 3-(p-tolyl)aniline must be confirmed using standard analytical techniques. LC-MS is a powerful tool for assessing purity, while NMR and IR spectroscopy are used to confirm the molecular structure.[\[10\]](#)

## Analytical Workflow



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Caption: Standard analytical workflow for compound characterization.

## Expected Spectroscopic Data

While a definitive spectrum for 3-(p-tolyl)aniline is not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[\[9\]](#)

Technique	Expected Characteristics
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons (Ar-H): Multiple signals in the ~6.5-7.5 ppm range.</li><li>- Amine Protons (NH<sub>2</sub>): A broad singlet, typically between 3.5-4.5 ppm.</li><li>- Methyl Protons (CH<sub>3</sub>): A sharp singlet around 2.3 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic Carbons: Multiple signals in the ~110-150 ppm range.</li><li>- Methyl Carbon: A signal around 20-22 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- N-H Stretch: Two characteristic bands for the primary amine at ~3350-3450 cm<sup>-1</sup>.</li><li>- Aromatic C-H Stretch: Bands above 3000 cm<sup>-1</sup>.</li><li>- Aromatic C=C Stretch: Sharp peaks in the 1500-1600 cm<sup>-1</sup> region.</li></ul>
Mass Spectrometry (MS)	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): A prominent peak at m/z ≈ 183.1, corresponding to the molecular weight.</li></ul>

## Safety, Handling, and Storage

3-(p-tolyl)aniline should be handled with care, assuming a hazard profile similar to other aromatic amines like aniline and toluidine, which are toxic and readily absorbed through the skin.[\[3\]](#)[\[11\]](#) The GHS classification for the closely related 3-(o-tolyl)aniline serves as a strong guideline.[\[3\]](#)

GHS Hazard Information (Inferred):

- Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)
- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[3]
  - H312: Harmful in contact with skin.[3]
  - H332: Harmful if inhaled.[3]
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.[3]
  - H351: Suspected of causing cancer (by analogy to aniline/toluidine).[11]

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]
- Personal Protective Equipment:
  - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
  - Eye Protection: Use chemical safety goggles or a face shield.[12]
  - Clothing: Wear a lab coat to prevent skin contact.[12]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][14]

## Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

- Keep away from heat, sparks, open flames, and strong oxidizing agents.[\[12\]](#)
- Protect from direct sunlight, as the compound may be light-sensitive and darken over time.[\[12\]](#)

## Conclusion

3-(p-tolyl)aniline is a valuable chemical intermediate with a physicochemical profile characteristic of biaryl amines. While direct experimental data is sparse, a comprehensive understanding of its properties, synthesis, and handling can be achieved through the analysis of structurally related compounds. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route for its synthesis. Proper analytical characterization is essential for confirming its structure and purity, and strict adherence to safety protocols is mandatory due to its presumed toxicity. This guide provides the foundational knowledge required for researchers to confidently and safely work with this compound.

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